

minimizing off-target effects of Capreomycin Sulfate in experiments

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Compound of Interest

Compound Name: Capreomycin Sulfate

Cat. No.: B1662203

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Capreomycin Sulfate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of **Capreomycin Sulfate** in experimental settings.

Frequently Asked Questions (FAQs)

General

Q1: What is the primary mechanism of action of **Capreomycin Sulfate**?

Capreomycin Sulfate is a cyclic peptide antibiotic that primarily inhibits protein synthesis in susceptible bacteria.^{[1][2]} It is thought to bind to the 70S ribosomal unit, disrupting the translocation of tRNA and mRNA, which leads to the production of abnormal proteins and ultimately bacterial cell death.^{[1][2]}

Q2: What are the known off-target effects of **Capreomycin Sulfate** in experimental models?

The most well-documented off-target effects of **Capreomycin Sulfate**, primarily observed in clinical and preclinical studies, include nephrotoxicity (kidney damage), ototoxicity (hearing and vestibular damage), and neuromuscular blockade.^{[3][4][5]} Additionally, it has been shown to possess anti-amyloidogenic properties, which can be an off-target effect of interest in neurodegenerative disease research.^{[6][7]}

Nephrotoxicity

Q3: How does **Capreomycin Sulfate** cause nephrotoxicity?

Capreomycin Sulfate-induced nephrotoxicity is primarily characterized by renal tubular necrosis and dysfunction.[3][8] The drug can accumulate in the epithelial cells of the kidney's proximal tubules.[9] This accumulation is thought to be mediated by transporters on the cell surface, leading to cellular injury, mitochondrial dysfunction, and potentially apoptosis or necrosis.[10][11]

Q4: At what concentrations is nephrotoxicity typically observed?

The concentration at which nephrotoxicity occurs is dose-dependent. In clinical settings, renal toxicity has been observed in patients undergoing treatment for multidrug-resistant tuberculosis.[4] For in vitro studies, it is crucial to determine the cytotoxic concentrations in the specific renal cell line being used.

Ototoxicity

Q5: What is the mechanism of **Capreomycin Sulfate**-induced ototoxicity?

The ototoxicity of **Capreomycin Sulfate** is similar to that of aminoglycoside antibiotics and can result in irreversible hearing loss.[5] The proposed mechanism involves damage to the sensory hair cells in the cochlea. This is thought to be initiated by the drug entering the hair cells and causing mitochondrial dysfunction, leading to the overproduction of reactive oxygen species (ROS) and the activation of apoptotic pathways, such as the caspase cascade.[12][13]

Q6: Are there specific cell lines suitable for studying **Capreomycin Sulfate**-induced ototoxicity?

Yes, immortalized cochlear cell lines, such as HEI-OC1 and UB/OC-2, are commonly used in vitro models for screening drug-induced ototoxicity.[14][15] These cell lines can be used to investigate the molecular mechanisms of ototoxicity and to screen for potential otoprotective agents.[14]

Neuromuscular Blockade

Q7: How does **Capreomycin Sulfate** cause neuromuscular blockade?

Capreomycin Sulfate can exert a blocking effect at the neuromuscular junction, which can lead to muscle weakness and, in severe cases, respiratory depression.[5] This effect is thought to be due to the inhibition of acetylcholine release from the presynaptic terminal and a curare-like stabilizing effect on the postjunctional membrane.

Anti-Amyloidogenic Effects

Q8: What is the mechanism of **Capreomycin Sulfate**'s anti-amyloidogenic activity?

Capreomycin Sulfate has been shown to inhibit the formation of amyloid fibrils, such as those associated with insulin in studies related to type 2 diabetes.[6][7] It appears to primarily target the elongation step of fibril formation and can also disaggregate mature fibrils.[6][7] This effect is dose-dependent.[6][7]

Data Summary Tables

Table 1: In Vitro Concentrations of Capreomycin Sulfate and Observed Effects

Effect	Cell Line / System	Concentration	Observation	Citation
Anti-amyloidogenic	Human Erythrocytes (Insulin Fibrils)	IC50 = 69.98 μ M	Inhibition of insulin fibril formation.	[6]
Anti-amyloidogenic	Human Erythrocytes (Insulin Fibrils)	75-100 μ M	Dose-dependent protection against amyloid fibril-induced damage.	[6]
Antibacterial	M. smegmatis	MIC = 1 μ g/mL	Minimum inhibitory concentration.	[16]
Protein Synthesis Inhibition	Cell-free M. smegmatis ribosomes	IC50 = 3.808 μ M	Inhibition of protein translation.	[16]

Table 2: Clinically Observed Adverse Reactions and Dosing

Adverse Reaction	Population	Dosing Regimen	Incidence	Citation
Nephrotoxicity	Patients with Drug-Resistant TB	Kanamycin/Capreomycin-based regimen	3.6 - 12 cases per 100 person-months	[4]
Ototoxicity	Patients with Drug-Resistant TB	Capreomycin-based regimen	7% - 20%	[17]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Possible Cause	Troubleshooting Steps
Inconsistent Drug Concentration	1. Ensure accurate and consistent preparation of Capreomycin Sulfate stock solutions. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Verify the final concentration in the experimental media.
Cell Culture Inconsistency	1. Maintain consistent cell seeding densities and passage numbers. 2. Regularly check for mycoplasma contamination. 3. Ensure uniform incubation conditions (temperature, CO2, humidity).
Assay Performance	1. Optimize assay parameters (e.g., incubation times, reagent concentrations). 2. Include appropriate positive and negative controls in every experiment. 3. Perform a standard curve for quantitative assays.

Issue 2: Unexpected Cytotoxicity

Possible Cause	Troubleshooting Steps
Concentration Too High	1. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. 2. Start with concentrations reported in the literature for similar experimental systems.
Cell Line Sensitivity	1. Research the known sensitivities of your chosen cell line to antibiotics. 2. Consider using a more resistant cell line if appropriate for your research question.
Contamination of Drug Stock	1. Prepare fresh stock solutions of Capreomycin Sulfate. 2. Filter-sterilize the stock solution before use.

Issue 3: Poor Solubility in Media

Possible Cause	Troubleshooting Steps
Incorrect Solvent	1. Capreomycin Sulfate is generally soluble in water. Prepare stock solutions in sterile, nuclease-free water. 2. Avoid using solvents that may be toxic to your cells.
Precipitation in Media	1. Do not add the concentrated stock solution directly to the cell culture. Pre-dilute the stock in a small volume of media before adding it to the final culture volume. 2. Ensure the final concentration of any solvent is not toxic to the cells.

Issue 4: Suspected Microbial Contamination

Possible Cause	Troubleshooting Steps
Contaminated Stock Solution	1. Filter-sterilize the Capreomycin Sulfate stock solution using a 0.22 µm filter. 2. Prepare fresh stock solutions under sterile conditions.
Improper Aseptic Technique	1. Review and reinforce aseptic techniques for cell culture. 2. Regularly clean and sterilize cell culture hoods and incubators.

Experimental Protocols

Protocol 1: In Vitro Nephrotoxicity Assessment

Objective: To evaluate the cytotoxic effects of **Capreomycin Sulfate** on a renal proximal tubule epithelial cell line.

Materials:

- Human renal proximal tubule epithelial cells (e.g., HK-2)
- Cell culture medium (e.g., DMEM/F12) with appropriate supplements
- Capreomycin Sulfate**
- Cell viability assay kit (e.g., MTT, PrestoBlue)
- 96-well cell culture plates
- Sterile, nuclease-free water

Procedure:

- Cell Seeding: Seed the renal epithelial cells into a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Drug Preparation: Prepare a stock solution of **Capreomycin Sulfate** in sterile water. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

- Treatment: Remove the old medium from the cells and add 100 μ L of the medium containing different concentrations of **Capreomycin Sulfate** to the respective wells. Include a vehicle control (medium with no drug).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Protocol 2: In Vitro Ototoxicity Assessment

Objective: To assess the apoptotic effect of **Capreomycin Sulfate** on a cochlear cell line.

Materials:

- Cochlear cell line (e.g., HEI-OC1)
- Cell culture medium with supplements
- **Capreomycin Sulfate**
- Apoptosis detection kit (e.g., Caspase-3/7 activity assay)
- 96-well cell culture plates
- Sterile, nuclease-free water

Procedure:

- Cell Seeding: Plate the cochlear cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Drug Preparation: Prepare a stock solution and serial dilutions of **Capreomycin Sulfate** in cell culture medium.

- Treatment: Expose the cells to various concentrations of **Capreomycin Sulfate** for a predetermined duration (e.g., 24 hours). Include a vehicle control.
- Apoptosis Assay: After treatment, measure the activity of caspase-3/7 using a luminescent or fluorescent assay kit as per the manufacturer's protocol.
- Data Analysis: Quantify the luminescence or fluorescence signal and normalize it to the vehicle control to determine the fold-change in caspase activity.

Protocol 3: Amyloid Fibril Aggregation Inhibition Assay

Objective: To quantify the inhibitory effect of **Capreomycin Sulfate** on the formation of amyloid fibrils in vitro.

Materials:

- Amyloidogenic protein (e.g., Insulin, Amyloid-beta peptide)
- Thioflavin T (ThT)
- Buffer solution (e.g., PBS)
- **Capreomycin Sulfate**
- 96-well black, clear-bottom plates
- Fluorometric plate reader

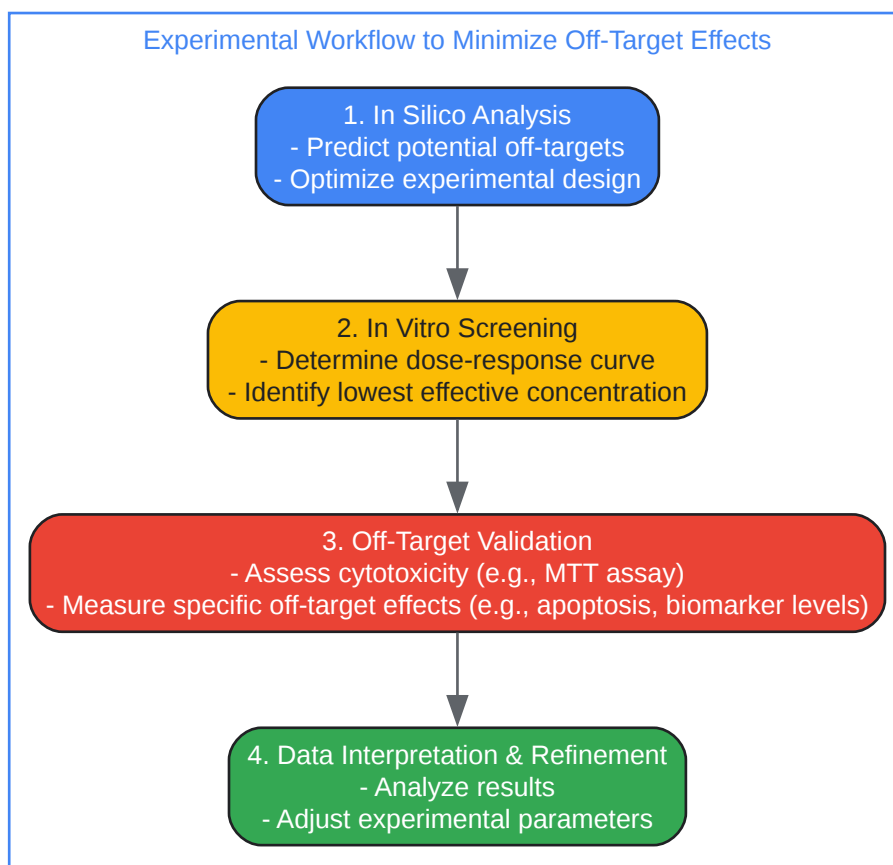
Procedure:

- Reagent Preparation: Prepare a stock solution of the amyloidogenic protein, ThT, and **Capreomycin Sulfate** in the appropriate buffer.
- Assay Setup: In a 96-well plate, combine the amyloidogenic protein, ThT, and different concentrations of **Capreomycin Sulfate**. Include a control with no **Capreomycin Sulfate**.
- Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking. Monitor the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) using a plate reader

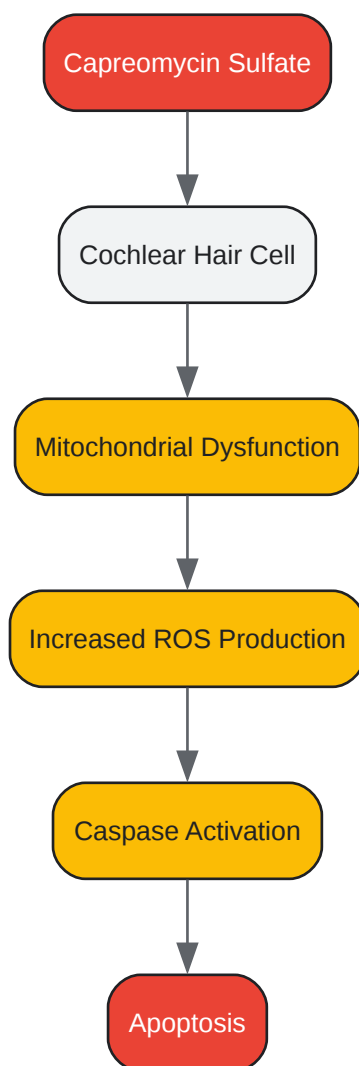
with excitation at ~440 nm and emission at ~485 nm.

- Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves. Compare the curves for different concentrations of **Capreomycin Sulfate** to determine its inhibitory effect on fibril formation.

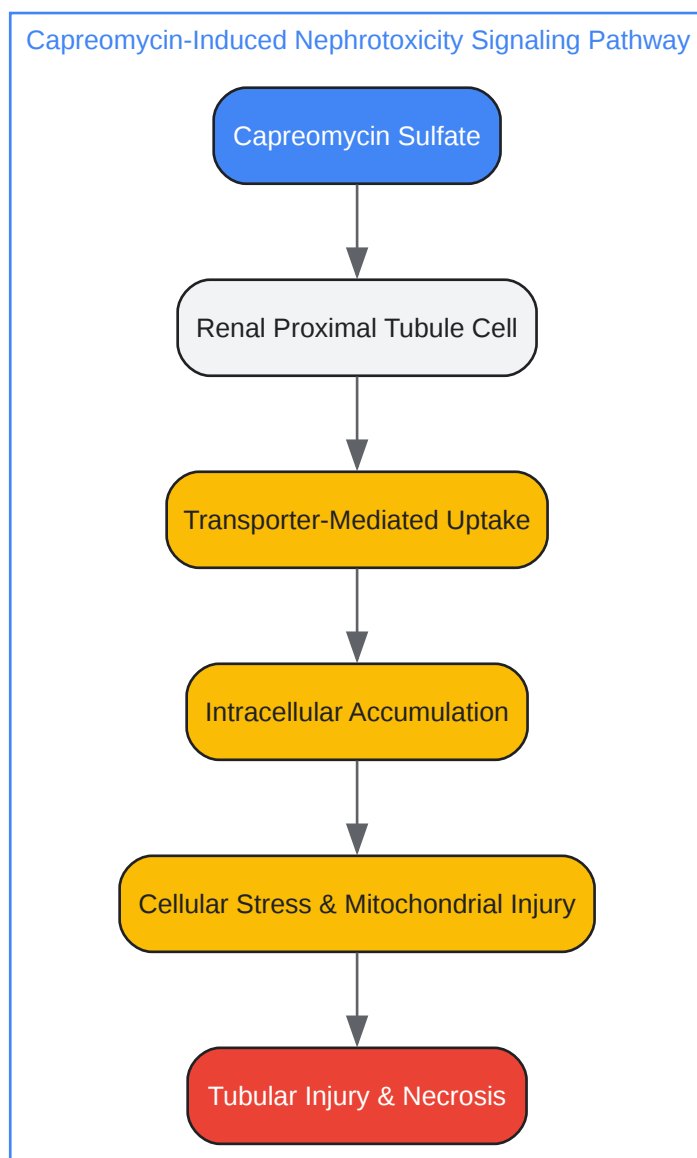
Visualizations



Capreomycin-Induced Ototoxicity Signaling Pathway



Capreomycin-Induced Nephrotoxicity Signaling Pathway



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